(5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an imidazolone ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-methylbenzaldehyde with 2-phenyl-4H-imidazol-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives, while reduction can produce benzyl-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules
Biology
This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit the growth of certain bacteria and cancer cells, making it a promising candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets in the body suggests it could be developed into new treatments for various diseases.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its versatility makes it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one exerts its effects involves its interaction with molecular targets in the body. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5Z)-5-(4-methoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one stands out due to its specific substituents, which can influence its reactivity and biological activity. The presence of the 4-methyl group on the benzylidene moiety may enhance its stability and modify its interaction with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14N2O |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
(4Z)-4-[(4-methylphenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C17H14N2O/c1-12-7-9-13(10-8-12)11-15-17(20)19-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20)/b15-11- |
InChI Key |
FGKLGIBLQDGKFA-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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